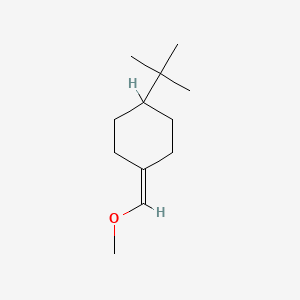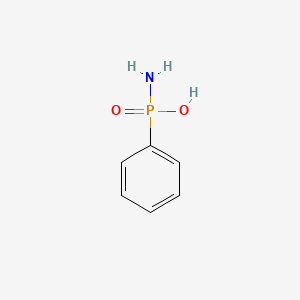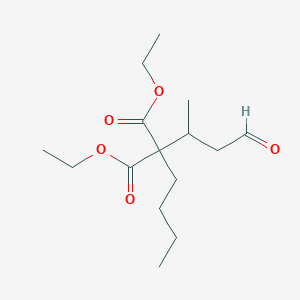
2-tert-Butyl-6-chloro-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-chloro-4-iodophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and an iodine atom attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-chloro-4-iodophenol typically involves the iodination of 2-tert-Butyl-6-chlorophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-chloro-4-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol with a hydrogen atom replacing the iodine.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-tert-Butyl-6-chlorophenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-tert-Butyl-6-chloro-4-iodophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, as phenolic compounds are known to interact with various biological targets.
Industry: Used in the production of specialty chemicals, polymers, and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chloro-4-iodophenol involves its interaction with molecular targets through its phenolic group and halogen atoms. The phenolic group can form hydrogen bonds and interact with active sites of enzymes or receptors, while the halogen atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-chlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-tert-Butyl-2-chlorophenol: Differently substituted, leading to variations in reactivity and applications.
2-tert-Butyl-4-iodophenol:
Uniqueness
2-tert-Butyl-6-chloro-4-iodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring, which imparts distinct reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
60803-28-3 |
|---|---|
Molecular Formula |
C10H12ClIO |
Molecular Weight |
310.56 g/mol |
IUPAC Name |
2-tert-butyl-6-chloro-4-iodophenol |
InChI |
InChI=1S/C10H12ClIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
LIYVIXBZZOSLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)






![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)


